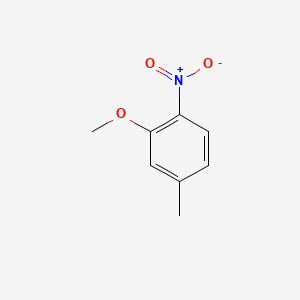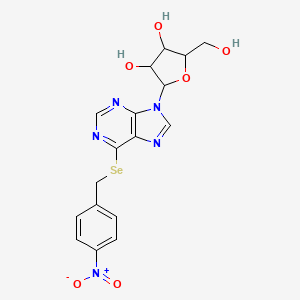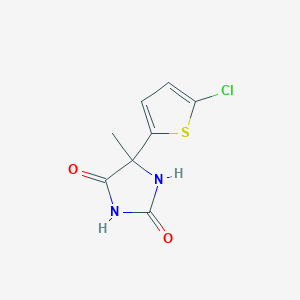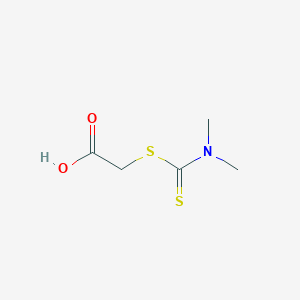
2H-Thiopyran-3,5(4H,6H)-dione
説明
2H-Thiopyran-3,5(4H,6H)-dione, also known as thiopyran-3,5-dione, is a heterocyclic organic compound with a sulfur-containing ring structure. This compound is a colorless solid with a melting point of around 100 °C. It is a versatile building block used in the synthesis of various compounds, including drugs, dyes, and fragrances. In addition, it has been used in scientific research applications due to its unique properties, such as its ability to act as a ligand for metal ions.
科学的研究の応用
Synthesis and Derivative Formation
- 2H-thiopyran-3,5(4H,6H)-dione has been synthesized through acylation with acetyl chloride or propionyl chloride, leading to 4-acyl derivatives. Oxidation and reaction with amines like pyrrolidine and p-anisidine result in 4-aminomethylene derivatives (Zheldakova et al., 2003).
Reactions with Dinucleophiles
- The compound reacts with dinucleophiles like N,N-dimethylformamide dimethyl acetal to produce derivatives such as 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)dione. Further reactions with aliphatic and aromatic hydrazines, hydroxylamine hydrochloride, amidines, and guanidines yield various heterocyclic compounds (Menozzi et al., 1984).
Photocolouration Studies
- This compound derivatives exhibit unique photocolouration properties. Derivatives like 2,4,4,6-tetraphenyl-4H-thiopyrans show blue or green UV-photocolouration, influenced by substituents. This has applications in photochromic materials (Kroulík et al., 1998).
Combinatorial Synthesis
- Novel tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidine derivatives were synthesized using this compound in solvent-free conditions. This demonstrates its utility in efficient, high-yield combinatorial chemistry (Shen et al., 2013).
Novel Ring Systems
- This compound is also used to synthesize new ring systems. For example, benzo[f]thiopyrano[3,4-b]quinolin-11(8H)-one derivatives are synthesized through a reaction involving this compound, demonstrating its potential in creating diverse heterocyclic compounds (Yu et al., 2014).
特性
IUPAC Name |
thiane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHPFHUCOPGRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CSCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315278 | |
| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6881-49-8 | |
| Record name | 6881-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Thiopyran-3,5(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2H-Thiopyran-3,5(4H,6H)-dione a useful building block in organic synthesis?
A1: this compound is a versatile building block for constructing diverse heterocyclic systems. Its structure, containing a thiopyran ring with two carbonyl groups, allows for various chemical transformations. [, , ] For instance, it readily reacts with dinucleophiles like hydrazines and hydroxylamine, enabling the synthesis of thiopyrano[3,4-c]pyrazolones, thiopyrano[4,3-d]isoxazoles, and thiopyrano[3,4-d]pyrimidines. []
Q2: Can you provide an example of a one-pot multicomponent reaction utilizing this compound to synthesize complex heterocycles?
A2: One example is the synthesis of benzo[4,5]imidazo[1,2-a]thiopyrano[3,4-d]pyrimidin-4(3H)-one derivatives. [] This one-pot reaction involves this compound, an aryl aldehyde, and 1H-benzo[d]imidazol-2-amine in glacial acetic acid. This method provides a rapid and efficient route to these complex tetracyclic systems under mild conditions. []
Q3: How does the reaction of this compound with amines differ from its reaction with dinucleophiles?
A3: While dinucleophiles react with this compound to form fused heterocycles, amines can lead to different outcomes depending on the amine and reaction conditions. For example, reacting this compound with N,N-dimethylformamide dimethyl acetal leads to 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)-dione, which serves as a precursor for further reactions with dinucleophiles. [] On the other hand, simple amines might react with the carbonyl groups, potentially forming imines or enamines. [, ]
Q4: The provided research mentions the synthesis of "thiopyrano[3,4-b]pyridine" derivatives. Can you elaborate on the significance of this structural motif?
A4: Thiopyrano[3,4-b]pyridine represents a privileged scaffold in medicinal chemistry. This framework is present in numerous biologically active compounds with diverse pharmacological activities. [] Thus, developing efficient synthetic routes to access this core structure, and its derivatives, holds significant value for drug discovery endeavors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















